

GW501516: A Technical Guide to its Potential in Cardiovascular Disease Research

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Compound of Interest

Compound Name: GW 501516

Cat. No.: B1671285

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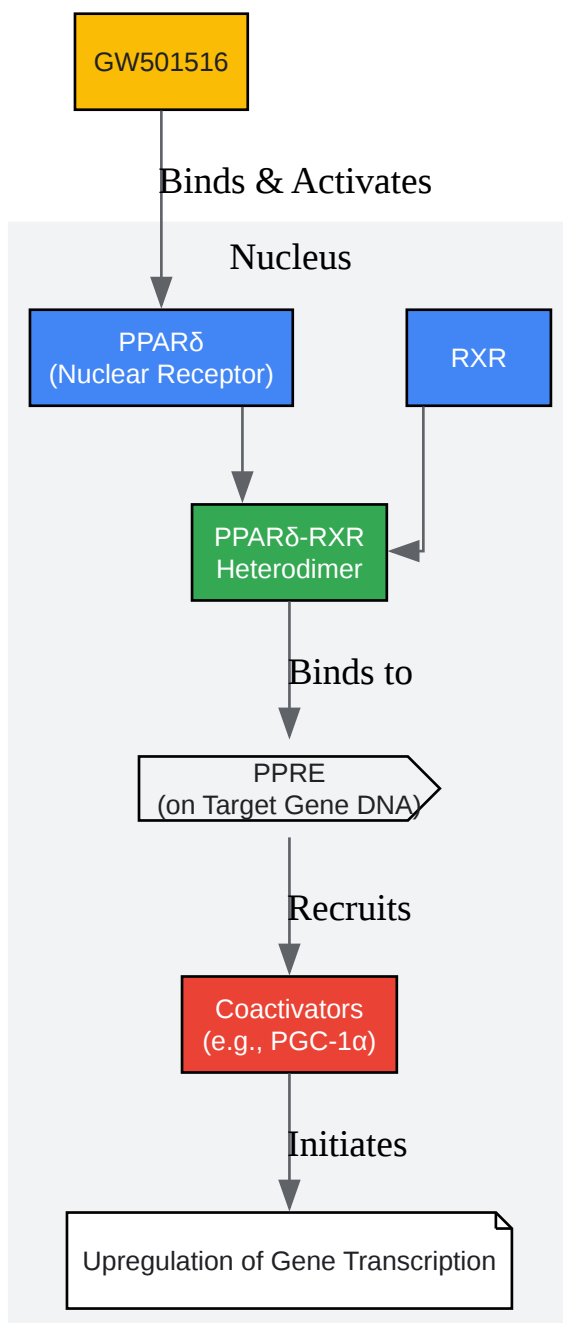
Introduction: GW501516 (also known as Cardarine) is a potent and selective agonist for the peroxisome proliferator-activated receptor delta (PPAR δ).^[1] Initially developed for the treatment of metabolic and cardiovascular diseases, it demonstrated promising preclinical and early clinical results in improving lipid profiles and insulin sensitivity.^{[1][2][3]} However, its development was halted in 2007 after long-term animal studies revealed that the compound caused a rapid increase in cancer incidence across multiple organs.^{[1][4][5]} Despite its abandonment for therapeutic use, GW501516 remains a valuable tool in preclinical research for elucidating the roles of PPAR δ in cardiovascular physiology and pathology. This guide provides a technical overview of its mechanism of action, a summary of key experimental findings, detailed protocols, and a discussion of its potential applications in cardiovascular research.

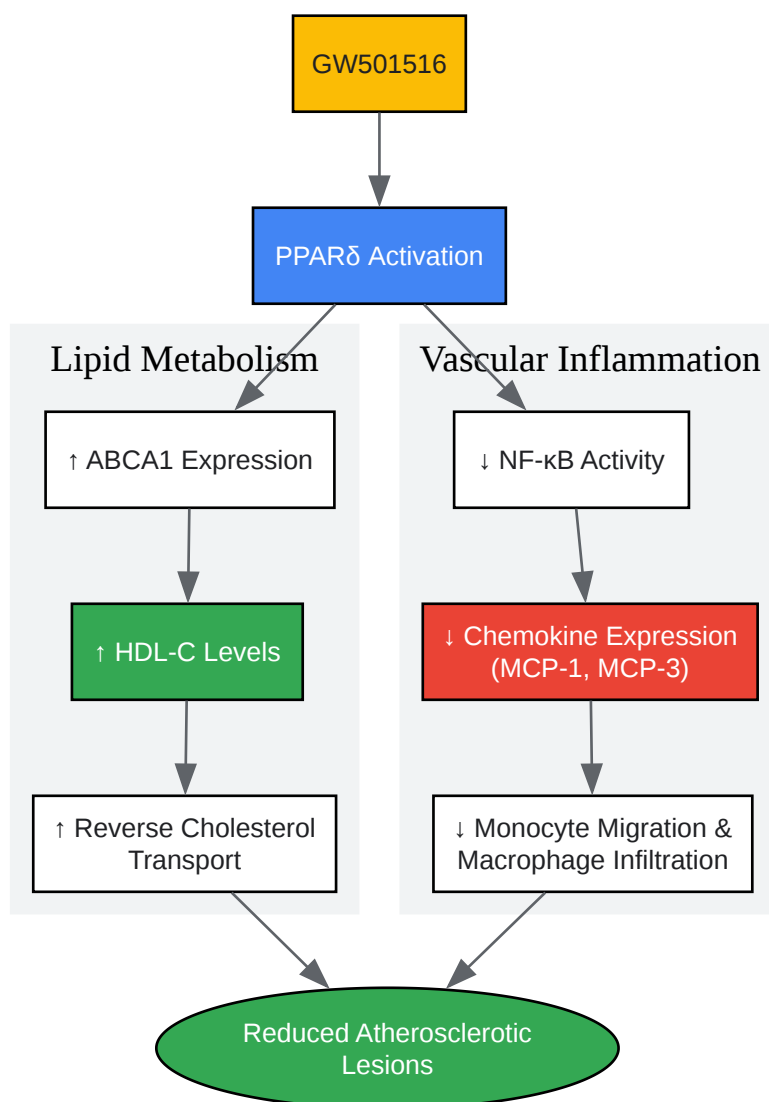
Core Mechanism of Action: PPAR δ Activation

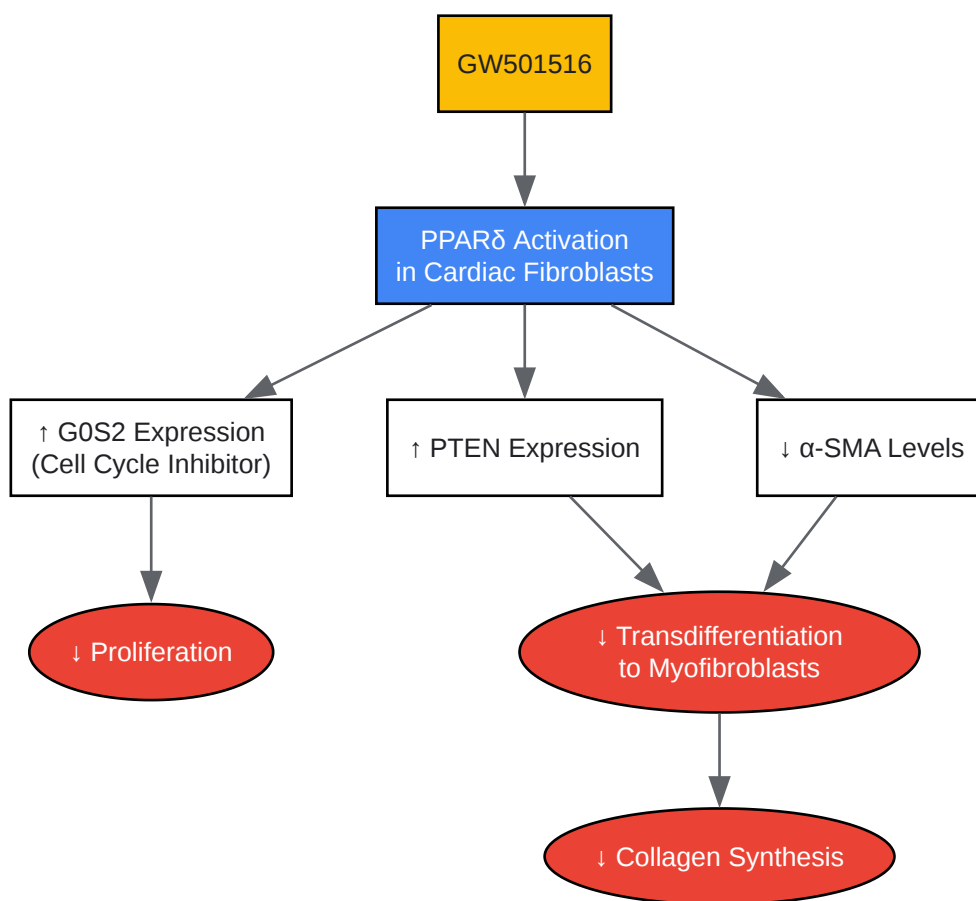
GW501516 operates as a selective agonist for PPAR δ , a nuclear receptor that functions as a ligand-activated transcription factor.^[6] Upon activation, PPAR δ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.^[7] This binding recruits coactivators, such as PGC-1 α , leading to the upregulation of genes involved in fatty acid oxidation, energy expenditure, and inflammation.^[1] The compound

exhibits high affinity and over 1,000-fold selectivity for PPAR δ compared to PPAR α and PPAR γ .

[1]







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